molecular formula C23H32ClNO3 B1429894 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride CAS No. 214600-45-0

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride

Cat. No. B1429894
M. Wt: 406 g/mol
InChI Key: RILWVYLDCFYYGU-VEIFNGETSA-N
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Description

The compound “3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride” is a chemical with the CAS Number: 214601-17-9 . Its IUPAC name is methyl 3-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-hydroxybenzoate . The molecular weight of this compound is 369.5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted boiling point of 495.6±45.0 °C and a predicted pKa of 8.22±0.48 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds with similar structural features, such as esters of hydroxybenzoic acids and their derivatives. These studies often explore novel synthetic routes or modifications to existing compounds to enhance their properties or understand their reactivity. For instance, the development of new synthetic methodologies for esters and their potential applications in material science and as intermediates in organic synthesis has been a subject of investigation (Mehdipour-Ataei & Akbarian-Feizi, 2005).

Biological Activities

Compounds structurally related to hydroxybenzoic acid esters have been studied for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. These activities are critical for developing new pharmaceuticals and understanding the biological implications of these compounds. For example, new compounds from natural sources, such as mangrove fungi, showing antibacterial and antifungal properties, highlight the potential of hydroxybenzoic acid esters in drug discovery (Shao et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H302, H315, H319, and H335 . The recommended precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3.ClH/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;/h6-12,15-17,20,25H,13-14H2,1-5H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILWVYLDCFYYGU-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride

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